2-Bromo-N-{4-[(methylanilino)sulfonyl]-phenyl}acetamide
Description
Properties
IUPAC Name |
2-bromo-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3S/c1-18(13-5-3-2-4-6-13)22(20,21)14-9-7-12(8-10-14)17-15(19)11-16/h2-10H,11H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRLSZLRESMVMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30309119 | |
| Record name | 2-Bromo-N-{4-[methyl(phenyl)sulfamoyl]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30309119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13480-70-1 | |
| Record name | NSC211181 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211181 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-N-{4-[methyl(phenyl)sulfamoyl]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30309119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-{4-[(methylanilino)sulfonyl]-phenyl}acetamide typically involves the reaction of 2-bromo-4-methylaniline with acetic anhydride in the presence of a suitable base . The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-{4-[(methylanilino)sulfonyl]-phenyl}acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions often involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and bases like potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted acetamides .
Scientific Research Applications
Proteomics Research
2-Bromo-N-{4-[(methylanilino)sulfonyl]-phenyl}acetamide is utilized as a reagent in proteomics to study protein interactions and functions. This application is crucial for understanding disease mechanisms and developing therapeutic strategies. The compound can modify proteins, aiding in the elucidation of their roles in various biological processes.
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It interacts with biological targets such as enzymes and receptors involved in critical biochemical pathways. The sulfonamide group enhances its antimicrobial properties, making it a candidate for further development as an antibacterial or anticancer agent.
Chemical Biology
The compound is also employed in chemical biology to study the effects of chemical modifications on biological systems. This research can lead to insights into drug design and the development of novel therapeutic agents.
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : The presence of the sulfonamide group suggests potential effectiveness against bacterial infections.
- Antitumor Activity : Preliminary studies indicate possible anticancer properties, warranting further investigation.
- Proteomics Applications : As a reagent, it aids in studying protein interactions critical for understanding disease mechanisms.
Case Studies
Several studies provide insights into the biological activity of related compounds:
- Study on Antimicrobial Efficacy : Research evaluated various chloroacetamides, revealing that halogenated phenyl rings enhance antimicrobial activity due to increased lipophilicity. This suggests that similar modifications in this compound could yield potent derivatives.
- Antitumor Screening : A library of compounds was screened for anticancer activity against various cell lines. Structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the phenyl ring could enhance efficacy.
Mechanism of Action
The mechanism of action of 2-Bromo-N-{4-[(methylanilino)sulfonyl]-phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors . The bromine atom and sulfonyl group play crucial roles in its binding affinity and specificity . The pathways involved in its action are often related to the inhibition or activation of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N,N-dimethylaniline: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
2-Bromo-4-methylaniline: Shares the bromine and methyl groups but lacks the sulfonyl and acetamide functionalities, resulting in different reactivity and uses.
Uniqueness
2-Bromo-N-{4-[(methylanilino)sulfonyl]-phenyl}acetamide is unique due to its combination of bromine, sulfonyl, and acetamide groups, which confer specific chemical reactivity and biological activity . This makes it a valuable compound in various research fields, particularly in proteomics and medicinal chemistry .
Biological Activity
2-Bromo-N-{4-[(methylanilino)sulfonyl]-phenyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse scientific literature.
Chemical Structure and Properties
The compound features several key functional groups:
- Bromine atom : Enhances lipophilicity and biological interaction.
- Sulfonamide group : Known for its role in antibacterial and antitumor activities.
- Acetamide moiety : Contributes to the compound's stability and solubility.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. The sulfonamide group is particularly significant in conferring antimicrobial properties, while the bromine substituent may enhance the compound's affinity for certain biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity :
- Antitumor Activity :
-
Proteomics Applications :
- As a reagent in proteomics research, this compound aids in studying protein interactions and functions, which is vital for understanding disease mechanisms and developing therapeutic strategies.
Case Studies
Several studies highlight the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Antimicrobial Efficacy : A study evaluated various chloroacetamides, revealing that those with halogenated phenyl rings exhibited enhanced antimicrobial activity due to increased lipophilicity, suggesting that similar modifications in this compound could yield potent derivatives .
- Antitumor Screening : Research involving a library of compounds identified several candidates with significant anticancer activity against various cell lines. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the phenyl ring could enhance efficacy .
Comparative Analysis
A comparative table summarizing the biological activities of this compound alongside similar compounds may provide clarity on its potential:
| Compound Name | Antimicrobial Activity | Antitumor Activity | Proteomics Application |
|---|---|---|---|
| This compound | Moderate | Potential | Yes |
| 2-Bromo-N,N-dimethylaniline | Low | Moderate | No |
| N-(4-chlorophenyl)-2-chloroacetamide | High | Low | No |
Q & A
Q. What are the standard synthetic routes for 2-Bromo-N-{4-[(methylanilino)sulfonyl]phenyl}acetamide, and how is purity validated?
Answer: The compound is typically synthesized via carbodiimide-mediated coupling of bromoacetic acid derivatives with sulfonamide-containing anilines. For example, dichloromethane and triethylamine are used as solvents and bases, respectively, with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent . Post-synthesis, purification involves solvent extraction (e.g., dichloromethane) and recrystallization. Purity is validated using high-performance liquid chromatography (HPLC) and spectroscopic techniques (¹H/¹³C NMR, ESI-MS), as demonstrated for structurally analogous bromoacetamides .
Q. What spectroscopic methods are critical for characterizing this compound?
Answer: Key methods include:
- ¹H/¹³C NMR : To confirm the presence of the bromoacetamide moiety (e.g., a singlet for the methylene group adjacent to bromine at δ ~3.8–4.2 ppm) and sulfonamide-linked aromatic protons .
- ESI-MS : For molecular ion confirmation (e.g., [M+H]⁺ peaks matching the molecular weight).
- IR Spectroscopy : To identify amide C=O stretches (~1650–1680 cm⁻¹) and sulfonamide S=O vibrations (~1150–1350 cm⁻¹) .
Q. What safety precautions are essential when handling this compound?
Answer: Due to potential irritancy (based on structurally related acetamides), lab handling requires:
- PPE: Gloves, goggles, and lab coats.
- Ventilation: Use fume hoods to avoid inhalation.
- First Aid: Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can synthetic yields be optimized, and what side reactions occur?
Answer: Yield optimization strategies include:
- Temperature Control : Reactions at 273 K reduce undesired byproducts like N-acylated impurities .
- Catalyst Screening : Triethylamine or DMAP (4-dimethylaminopyridine) can enhance coupling efficiency.
Common side reactions: - Hydrolysis of Bromoacetamide : Avoid aqueous conditions during synthesis.
- Sulfonamide Oxidation : Use inert atmospheres to prevent sulfonic acid formation .
Q. How do molecular interactions (e.g., hydrogen bonding) influence crystallinity and stability?
Answer: X-ray crystallography of analogous compounds reveals that N–H⋯O and C–H⋯O hydrogen bonds form infinite chains along crystal planes, enhancing thermal stability. For example, in N-{4-[(4-methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide, dihedral angles between aromatic rings (83.2°) and intramolecular C–H⋯O interactions stabilize the lattice . Such data guide co-crystal design for improved solubility or bioavailability.
Q. How can contradictions in pharmacological data (e.g., variable activity across analogs) be resolved?
Answer: Case study: N-phenylacetamide sulfonamides exhibit divergent analgesic activities depending on substituents. For example, piperazinyl derivatives (e.g., compound 35) show superior activity compared to diethyl analogs . Resolution strategies:
- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., sulfonamide groups, halogens).
- Computational Modeling : Docking studies to assess binding affinity to targets like cyclooxygenase (COX) or ion channels.
- In Vivo Validation : Dose-response assays in inflammatory pain models to confirm efficacy .
Q. What advanced techniques are used to resolve ambiguous spectral data?
Answer:
- 2D NMR (COSY, HSQC) : Resolves overlapping proton signals in aromatic regions.
- X-ray Crystallography : Provides unambiguous confirmation of molecular geometry, as seen in N-(4-[(2-pyridinylamino)sulfonyl]phenyl)acetamide, where crystal packing revealed key hydrogen bonds .
- High-Resolution Mass Spectrometry (HRMS) : Distinguishes isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
